1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid
Overview
Description
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O4. It features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring bearing two hydroxyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dihydroxybenzaldehyde with diazo compounds under acidic conditions to form the cyclopropane ring . The reaction conditions often include the use of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
- Cyclopropane-1,1-dicarboxylic acid
Uniqueness
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid is unique due to the presence of both hydroxyl groups and a cyclopropane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
CAS No. |
952664-50-5 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5,11-12H,3-4H2,(H,13,14) |
InChI Key |
GHJFLVNGRUWTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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